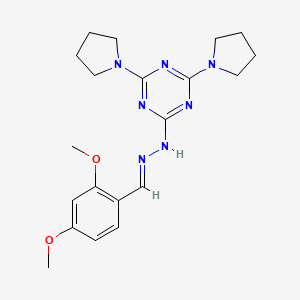
N-(3-hydroxy-2-pyridinyl)-4-methoxybenzenesulfonamide
描述
N-(3-hydroxy-2-pyridinyl)-4-methoxybenzenesulfonamide, also known as HPS, is a chemical compound that has been widely studied for its potential use in various scientific research applications. HPS is a sulfonamide compound that contains a pyridine ring and a methoxybenzene ring, which makes it a useful tool for researchers in the fields of chemistry, biology, and pharmacology.
科学研究应用
N-(3-hydroxy-2-pyridinyl)-4-methoxybenzenesulfonamide has been used in various scientific research applications due to its unique chemical properties. For example, this compound has been used as a fluorescent probe to detect metal ions such as zinc, copper, and iron in biological systems. This compound has also been used as a ligand for the preparation of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. Furthermore, this compound has been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes.
作用机制
The mechanism of action of N-(3-hydroxy-2-pyridinyl)-4-methoxybenzenesulfonamide depends on its specific application. For example, as a fluorescent probe for metal ions, this compound binds to the metal ion and undergoes a change in fluorescence intensity that can be detected using spectroscopic techniques. As a ligand for MOFs, this compound coordinates with metal ions to form a stable framework. As an inhibitor of carbonic anhydrase, this compound binds to the enzyme and inhibits its activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on its application. For example, as a fluorescent probe for metal ions, this compound has been used to detect changes in metal ion concentrations in biological systems. As a ligand for MOFs, this compound has been shown to have high adsorption capacity for gases such as carbon dioxide. As an inhibitor of carbonic anhydrase, this compound has been studied for its potential use in the treatment of diseases such as glaucoma and epilepsy.
实验室实验的优点和局限性
N-(3-hydroxy-2-pyridinyl)-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. For example, this compound is a stable compound that can be easily synthesized and purified. This compound is also a fluorescent probe that can be used to detect metal ions in real-time. However, this compound also has some limitations. For example, this compound may not be suitable for certain applications due to its specific chemical properties. Furthermore, this compound may have limited solubility in certain solvents, which may affect its performance in lab experiments.
未来方向
There are several future directions for the study of N-(3-hydroxy-2-pyridinyl)-4-methoxybenzenesulfonamide. For example, further research is needed to explore the potential use of this compound as an inhibitor of carbonic anhydrase in the treatment of diseases such as glaucoma and epilepsy. Furthermore, this compound could be used as a ligand for the preparation of MOFs with specific properties for gas storage and separation. Additionally, this compound could be further modified to improve its selectivity and sensitivity for the detection of metal ions in biological systems.
Conclusion
In conclusion, this compound, or this compound, is a useful tool for researchers in the fields of chemistry, biology, and pharmacology. This compound has been widely studied for its potential use in various scientific research applications, including as a fluorescent probe for metal ions, a ligand for MOFs, and an inhibitor of carbonic anhydrase. Further research is needed to explore the potential of this compound in these and other applications.
属性
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-18-9-4-6-10(7-5-9)19(16,17)14-12-11(15)3-2-8-13-12/h2-8,15H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBWCNAGIPSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


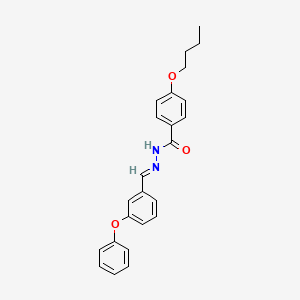
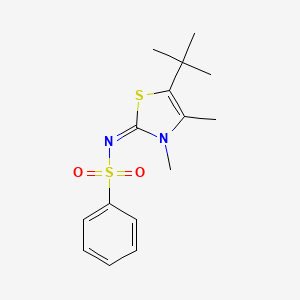
![N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide](/img/structure/B3860994.png)
![4-[(2-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B3861000.png)
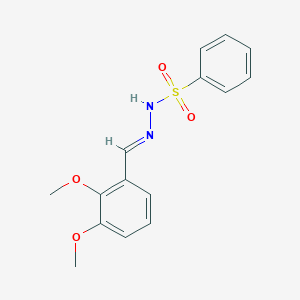
![N-[(4-morpholinylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B3861012.png)
![N-(3,6-dihydro[1,2,3]triazolo[4,5-e][1,2,3]benzotriazol-4-yl)acetamide](/img/structure/B3861017.png)
![2-[(2-methylphenyl)amino]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B3861023.png)
![3-(3,4-dimethoxyphenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B3861031.png)
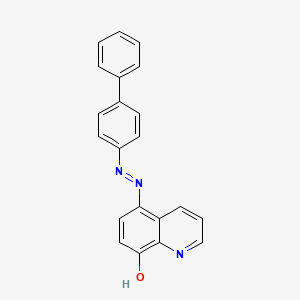
![N-(4-fluorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B3861057.png)
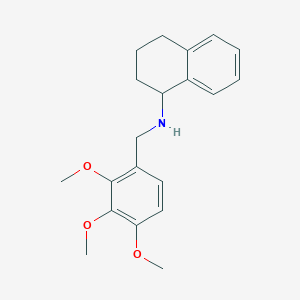
![ethyl 2-[4-(benzyloxy)-3-methoxybenzylidene]-7-(4-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861075.png)
